molecular formula C16H21NO4 B2640992 (1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate CAS No. 1153681-26-5

(1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate

Cat. No.: B2640992
CAS No.: 1153681-26-5
M. Wt: 291.347
InChI Key: HONUIJYJMHZWAO-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of a cyclohexyl acetate moiety. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate typically involves the protection of the amino group using the benzyloxycarbonyl (Cbz) group. The process generally starts with the cyclohexyl acetate, which undergoes a series of reactions to introduce the Cbz-protected amino group. Common reagents used in this synthesis include di-tert-butyl dicarbonate (Boc2O) and various bases such as triethylamine (NEt3) or pyridine (Py) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as temperature control, solvent selection, and the use of catalysts. For example, oxidation reactions may be carried out in dichloromethane (CH2Cl2) at room temperature, while reduction reactions might require anhydrous conditions and low temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols .

Mechanism of Action

The mechanism of action of (1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group provides stability and facilitates the compound’s binding to its target. The cyclohexyl acetate moiety may interact with hydrophobic pockets within the target, enhancing the compound’s efficacy .

Properties

IUPAC Name

[(1R,3S)-3-(phenylmethoxycarbonylamino)cyclohexyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-12(18)21-15-9-5-8-14(10-15)17-16(19)20-11-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-11H2,1H3,(H,17,19)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONUIJYJMHZWAO-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCCC(C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CCC[C@@H](C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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